

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

CAS No.: 709652-84-6

Cat. No.: B1376286

[Get Quote](#)

7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a notable heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structured complexity, featuring a fused pyridopyrazinone core with a strategically placed bromine atom, renders it an invaluable scaffold for the synthesis of novel therapeutic agents. The bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This guide provides an in-depth analysis of the commercial availability of this compound, offering a critical resource for researchers and developers to navigate the supplier landscape, ensure quality control, and facilitate its seamless integration into their research and development pipelines. The pyrido[2,3-b]pyrazinone core is of particular interest as it is a key structural motif in various kinase inhibitors, highlighting the compound's potential in the development of targeted therapies.

Commercial Availability: A Comparative Analysis of Leading Suppliers

The procurement of high-quality starting materials is a cornerstone of successful research. For **7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one**, a number of specialized chemical suppliers offer this compound, albeit with varying purity grades, available quantities, and lead times. Below is a comparative table of prominent suppliers, designed to aid in the selection of the most suitable source for your specific research needs.

Supplier	Product Number	Purity	Available Quantities	CAS Number
Ambeed	A383567	95%	250mg, 1g, 5g	709652-84-6
BLD Pharmatech	BD00789129	95%	250mg, 1g, 5g	709652-84-6
Chembuy	709652-84-6	>95%	1g, 5g, 10g	709652-84-6
Combi-Blocks	OR-9263	>97%	250mg, 1g	709652-84-6
MedChemExpress (MCE)	HY-128697	98.03%	250mg, 1g, 5g	709652-84-6
Selleck Chemicals	S001131	>95%	1g, 5g, 10g	709652-84-6
Toronto Research Chemicals (TRC)	B689485	97%	100mg, 250mg, 1g	709652-84-6

Expert Insight: When selecting a supplier, it is imperative to look beyond the listed purity and consider the analytical data provided. For applications in late-stage drug discovery or preclinical studies, a supplier providing comprehensive Certificates of Analysis (CoA) with detailed analytical data (e.g., HPLC, NMR, and mass spectrometry) is highly recommended. For early-stage discovery and library synthesis, a supplier with a lower purity grade might be a more cost-effective option.

Physicochemical Properties and Structural Confirmation

A thorough understanding of the physicochemical properties of **7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one** is essential for its effective use in synthesis and

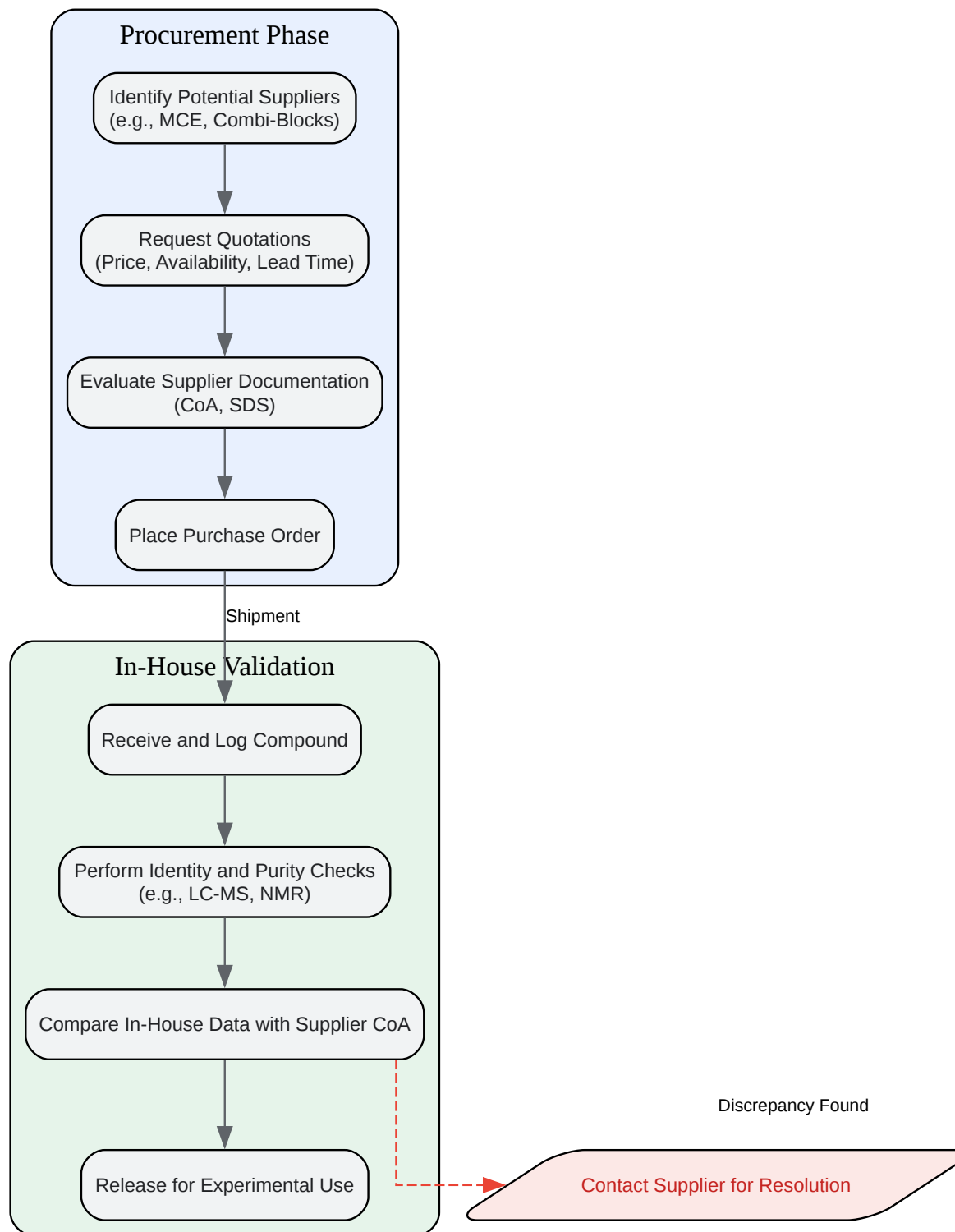
biological assays.

- Molecular Formula: $C_7H_6BrN_3O$ ^[1]
- Molecular Weight: 228.05 g/mol ^{[1][2]}
- CAS Number: 709652-84-6^{[1][3]}
- Appearance: Typically an off-white to yellow or brown solid.
- Solubility: Soluble in DMSO and methanol.

Structural Elucidation: The chemical structure is characterized by a dihydropyrido[2,3-b]pyrazin-2(1H)-one core with a bromine substituent at the 7-position. The IUPAC name for this compound is **7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one**. A common synonym is 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one.^[2]

Navigating the Procurement and Quality Control Workflow

The process of acquiring a specialized chemical like **7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one** involves a series of critical steps to ensure the integrity of your research. The following workflow diagram illustrates a best-practice approach to procurement and quality validation.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the procurement and in-house validation of a key chemical intermediate.

Safe Handling, Storage, and Experimental Considerations

As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the compound's integrity.

Safety Precautions:

- Always handle **7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one** in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, flush the affected area with copious amounts of water.

Storage Conditions:

- Store the compound in a tightly sealed container in a cool, dry place.
- For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols:

- When using this compound in chemical reactions, ensure that all glassware is dry and the reaction is performed under anhydrous conditions, especially for moisture-sensitive cross-coupling reactions.
- The solubility in organic solvents should be experimentally determined for specific applications, although DMSO and DMF are common choices for creating stock solutions.

Applications in Medicinal Chemistry and Drug Discovery

The **7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one** scaffold is a valuable starting point for the synthesis of a diverse range of bioactive molecules. The bromine atom is particularly amenable to Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.

A closely related analog, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, has been successfully utilized to develop highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4).[4] MKK4 is a key regulator of hepatocyte regeneration, making it a promising therapeutic target for degenerative liver diseases.[4] The successful development of these inhibitors showcases the potential of the broader dihydropyrido-pyrazinone scaffold in kinase inhibitor design. Researchers can leverage **7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one** to explore the structure-activity relationships (SAR) of novel MKK4 inhibitors or to target other kinases of therapeutic interest.

Conclusion: A Versatile Building Block for Future Discoveries

7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one stands out as a chemical intermediate with significant potential for the discovery of new medicines. Its commercial availability from a range of specialized suppliers, coupled with its versatile chemical reactivity, makes it an accessible and attractive starting material for medicinal chemists. This guide has provided a comprehensive overview of the commercial landscape, quality considerations, and handling protocols for this compound, with the aim of empowering researchers to confidently and effectively incorporate it into their drug discovery programs. As the quest for novel and targeted therapies continues, the strategic use of such well-designed chemical building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

- PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Retrieved January 19, 2026, from [\[Link\]](#)

- Wohlfahrt, G., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. *Journal of Medicinal Chemistry*, 58(15), 6044-6060. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 7-BROMO-3,4-DIHYDROPYRIDO\[2,3-B\]PYRAZIN-2\(1H\)-ONE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. 7-Bromo-1,2-dihydropyrido\[2,3-b\]pyrazin-3\(4H\)-one | C7H6BrN3O | CID 57885913 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 7-BROMO-3,4-DIHYDROPYRIDO\[2,3-B\]PYRAZIN-2\(1H\)-ONE | 709652-84-6 \[chemicalbook.com\]](#)
- [4. Discovery of the First Highly Selective 1,4-dihydropyrido\[3,4-b\]pyrazin-3\(2H\)-one MKK4 Inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Introduction: Unveiling the Potential of a Key Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1376286/docs#introduction-unveiling-the-potential-of-a-key-heterocyclic-building-block\]](https://www.benchchem.com/product/b1376286/docs#introduction-unveiling-the-potential-of-a-key-heterocyclic-building-block)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)